5-Fluoro-2-pyrazol-1-ylpyrimidine
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Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, a family to which 5-Fluoro-2-pyrazol-1-ylpyrimidine belongs, has been described in the literature . The synthesis involves a two-step sequence starting from the appropriate methyl ketone . The overall yield for this family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was found to be in the range of 40–53% .Molecular Structure Analysis
The electronic structure analysis of pyrazolo[1,5-a]pyrimidines, based on DFT and TD-DFT calculations, revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines have been studied . The reaction mass efficiency (RME) values found for this family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines were in the range of 40–53% .Scientific Research Applications
Neuroinflammation Imaging
One significant application of pyrazolo[1,5-a]pyrimidine derivatives is in neuroinflammation imaging. Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These compounds, displaying subnanomolar affinity for TSPO, have been used in [(18)F]-labeling and positron emission tomography (PET) imaging to visualize neuroinflammation in vivo, highlighting their potential as PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).
Anticancer Research
The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives is another vital area of research. These compounds have been shown to possess significant photophysical properties, which are leveraged in the development of new synthetic pathways for their preparation and post-functionalization. The structural diversity afforded by these transformations allows for a synergic effect between synthetic routes and potential applications in anticancer drug design, demonstrating their utility as an antitumor scaffold (Arias-Gómez et al., 2021).
Fluorescent Biomarkers
Pyrazolo[1,5-a]pyrimidine derivatives have also found applications in the construction of fluorescent biomarkers. These compounds have been used to create conjugated structures that improve biocompatibility and optical properties of fluorescent probes. Their application in imaging experiments has shown that they can serve as effective lipid droplets biomarkers for distinguishing between normal and cancer cells, offering potential in imaging and diagnosis of lipid droplets-related diseases (Yang et al., 2020).
Properties
IUPAC Name |
5-fluoro-2-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4/c8-6-4-9-7(10-5-6)12-3-1-2-11-12/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQXXNRSHPJRAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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